Cas no 852227-90-8 (1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine)

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine structure
852227-90-8 structure
Product Name:1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
CAS No:852227-90-8
MF:C16H24BNO2
MW:273.17826461792
MDL:MFCD08060504
CID:719675
PubChem ID:18525715
Update Time:2024-10-26

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
    • 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]PYRROLIDINE
    • 4-Pyrrolidinophenylboronic acid, pinacol ester
    • Pyrrolidine, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidineate
    • 4-(Pyrrolidin-1-yl)benzeneboronic acid pinacol ester
    • DWJNNJSONWFVBT-UHFFFAOYSA-N
    • OR9760
    • RB2064
    • AM85288
    • SB22911
    • FCH2816615
    • BC000810
    • AX8160854
    • AB0068855
    • 4CH-0
    • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine (ACI)
    • 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
    • Pyrrolidino boronate ester
    • J-504106
    • DTXSID80594477
    • DS-13152
    • DB-076290
    • (4-(PYRROLIDIN-1-YL)PHENYL)BORONIC ACID PINACOL ESTER
    • 4-(1-Pyrrolidinyl)benzeneboronic acid pinacol ester
    • CS-W014023
    • Z1741976085
    • 852227-90-8
    • SCHEMBL2354573
    • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine, AldrichCPR
    • AKOS015842226
    • MFCD08060504
    • 4-(Pyrrolidin-1-yl)benzeneboronic acid, pinacol ester
    • EN300-1674304
    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
    • MDL: MFCD08060504
    • Inchi: 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3
    • InChI Key: DWJNNJSONWFVBT-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C=CC(N2CCCC2)=CC=1

Computed Properties

  • Exact Mass: 273.19000
  • Monoisotopic Mass: 273.1900092 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7
  • Molecular Weight: 273.2

Experimental Properties

  • Density: 1.05
  • Melting Point: 109 °C
  • Boiling Point: 396°C at 760 mmHg
  • Flash Point: 193.3°C
  • Refractive Index: 1.531
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 21.70000
  • LogP: 2.65100

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Security Information

  • Hazard Statement: H315-H319-H335
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
078213-250mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
852227-90-8 95%
250mg
£28.00 2022-03-01
Fluorochem
078213-1g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
852227-90-8 95%
1g
£68.00 2022-03-01
Fluorochem
078213-5g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
852227-90-8 95%
5g
£237.00 2022-03-01
Fluorochem
078213-10g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
852227-90-8 95%
10g
£394.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T81940-1g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
852227-90-8 95%
1g
¥221.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T81940-250mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
852227-90-8 95%
250mg
¥82.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T81940-100mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
852227-90-8 95%
100mg
¥49.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T81940-5g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
852227-90-8 95%
5g
¥1019.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EG875-5g
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
852227-90-8 95%
5g
2455.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EG875-250mg
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
852227-90-8 95%
250mg
505CNY 2021-05-08

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Catecholborane Catalysts: Tetrahydrothiophene ,  Tris(pentafluorophenyl)borane Solvents: 1,2-Dichloroethane ;  rt → 80 °C; 24 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Catalytic aromatic borylation via in situ-generated borenium species
Kitani, Fumiya; Takita, Ryo; Imahori, Tatsushi; Uchiyama, Masanobu, Heterocycles, 2017, 95(1), 158-166

Production Method 2

Reaction Conditions
1.1 Catalysts: Nickel bromide (NiBr2), hydrate ,  Ethanediamide, polymer with urea, potassium salt Solvents: Dimethylacetamide ;  5 - 10 min; 48 h, 40 °C
Reference
Overcoming limitations in dual photoredox/nickel-catalyzed C-N cross-couplings due to catalyst deactivation
Gisbertz, Sebastian ; Reischauer, Susanne ; Pieber, Bartholomaeus, Nature Catalysis, 2020, 3(8), 611-620

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 80 °C; overnight, 80 °C
Reference
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process
Colson, Eloise; Andrez, Julie; Dabbous, Ali; Denes, Fabrice; Maurel, Vincent; et al, ChemRxiv, 2021, 1, 1-24

Production Method 4

Reaction Conditions
1.1 Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  5 min, rt
1.2 17 h, rt
Reference
Room-Temperature Practical Copper-Catalyzed Amination of Aryl Iodides
Deldaele, Christopher; Evano, Gwilherm, ChemCatChem, 2016, 8(7), 1319-1328

Production Method 5

Reaction Conditions
1.1 Reagents: Catecholborane Catalysts: Tris(pentafluorophenyl)borane Solvents: Toluene ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
Reference
Catalytic Friedel-Crafts C-H Borylation of Electron-Rich Arenes: Dramatic Rate Acceleration by Added Alkenes
Yin, Qin ; Klare, Hendrik F. T. ; Oestreich, Martin, Angewandte Chemie, 2017, 56(13), 3712-3717

Production Method 6

Reaction Conditions
1.1 Catalysts: Nickel bromide ,  Ethanediamide, polymer with urea Solvents: Dimethylacetamide ;  48 h, 40 °C
Reference
Overcoming limitations in dual photoredox/nickel catalyzed C-N cross-couplings due to catalyst deactivation
Gisbertz, Sebastian; Reischauer, Susanne; Pieber, Bartholomaeus, ChemRxiv, 2019, 1, 1-18

Production Method 7

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) ,  2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ;  48 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt
Reference
Cobalt-Catalyzed C-F Bond Borylation of Aryl Fluorides
Lim, Soobin; Song, Dalnim; Jeon, Seungwon; Kim, Youngsuk ; Kim, Hyunseok; et al, Organic Letters, 2018, 20(22), 7249-7252

Production Method 8

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Nickel ,  2,6-Pyridinedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)… (complexes with nickel) Solvents: Dimethylacetamide ;  24 h, 55 °C
Reference
Engineering single-atom active sites anchored covalent organic frameworks for efficient metallaphotoredox C-N cross-coupling reactions
Li, Zhuwei; Qiu, Shi; Song, Yurou; Huang, Shiyu; Gao, Junfeng; et al, Science Bulletin, 2022, 67(19), 1971-1981

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  14 h, reflux
Reference
Naphthalimide-based fluorescent dyes: impact of extension of π-conjugation and introduction of an electron-donating moiety on the photophysical properties
Otsuki, Joe; Yamano, Minori; Yamano, Tae; Sugawa, Kosuke, Bulletin of the Chemical Society of Japan, 2018, 91(10), 1506-1514

Production Method 10

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ,  Acetonitrile ,  Water ;  26 min, -5 °C
Reference
Metal-free borylation of electron-rich aryl (pseudo)halides under continuous-flow photolytic conditions
Chen, Kai; Cheung, Man Sing; Lin, Zhenyang; Li, Pengfei, Organic Chemistry Frontiers, 2016, 3(7), 875-879

Production Method 11

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  2763205-15-6 Solvents: 1,4-Dioxane ;  16 h, 90 °C
Reference
Remote steric control for undirected meta-selective C-H activation of arenes
Ramadoss, Boobalan ; Jin, Yushu ; Asako, Sobi ; Ilies, Laurean, Science (Washington, 2022, 375(6581), 658-663

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Raw materials

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Preparation Products

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:852227-90-8)1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
Order Number:A863644
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:42
Price ($):409.0
Email:sales@amadischem.com

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:852227-90-8)1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
A863644
Purity:99%
Quantity:25g
Price ($):409.0
Email